molecular formula C17H21FN2O3S2 B2731883 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide CAS No. 1251543-38-0

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide

Cat. No.: B2731883
CAS No.: 1251543-38-0
M. Wt: 384.48
InChI Key: MFRBYCKZIDJKGI-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a sulfamoyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using an appropriate amine and a carboxylic acid derivative.

    Addition of the Sulfamoyl Group: The sulfamoyl group can be added through a sulfonation reaction followed by amination.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
  • 3-[(4-bromophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
  • 3-[(4-methylphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide

Uniqueness

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-12(2)8-10-19-17(21)16-15(9-11-24-16)25(22,23)20(3)14-6-4-13(18)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRBYCKZIDJKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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